Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate
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Overview
Description
Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The nitrated triazole is alkylated with methyl iodide to introduce the methyl group.
Esterification: The final step involves esterification of the triazole derivative with methyl 3-aminopropanoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted triazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(1-methyl-1H-1,2,4-triazol-3-yl)amino]propanoate: Similar structure but lacks the nitro group.
Methyl 3-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)amino]propanoate: Similar structure with the nitro group in a different position.
Uniqueness
Methyl 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)amino]propanoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group at the 5-position of the triazole ring can lead to different chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O4/c1-11-6(8-4-3-5(13)16-2)9-7(10-11)12(14)15/h3-4H2,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZBIAXFVUTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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